

Cross-referencing experimental data with PubChem 4-(Chloromethyl)benzonitrile entry.

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Compound of Interest

Compound Name: 4-(Chloromethyl)benzonitrile

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A Comparative Guide to 4-(Chloromethyl)benzonitrile for Researchers

This guide provides a comprehensive comparison of **4-(Chloromethyl)benzonitrile** with a key alternative, focusing on experimental data and applications in research and development. The information is cross-referenced with the PubChem database to ensure accuracy and reliability for scientists and drug development professionals.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of **4-(Chloromethyl)benzonitrile** and a common alternative, 4-(Bromomethyl)benzonitrile. This data is essential for designing experimental conditions and understanding the reactivity of these compounds.

Property	4-(Chloromethyl)benzonitrile	4-(Bromomethyl)benzonitrile
PubChem CID	70127	86996[1]
CAS Number	874-86-2[2]	17201-43-3[3]
Molecular Formula	C ₈ H ₆ CIN[2]	C ₈ H ₆ BrN[1][2]
Molecular Weight	151.59 g/mol [2]	196.04 g/mol [1][3]
Appearance	White to off-white crystalline powder[2][4]	White to off-white crystalline solid[2][3]
Melting Point	77-79 °C[2]	115-117 °C[2]
Boiling Point	263 °C[2]	~256 °C[3]
Purity	≥ 97.0% (HPLC)[5]	≥ 98% (GC)[3]
Synonyms	4-Cyanobenzyl chloride, α-Chloro-p-tolunitrile[2][4][5]	4-Cyanobenzyl bromide, p-(Bromomethyl)benzonitrile[3][6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. Below are representative synthesis protocols for **4-(Chloromethyl)benzonitrile** and its bromo-counterpart.

Synthesis of 4-(Chloromethyl)benzonitrile

A common method for the synthesis of **4-(Chloromethyl)benzonitrile** involves the chlorination of 4-methylbenzonitrile. While a specific experimental protocol with yields was not detailed in the provided search results, a general procedure for a related compound, p-chloromethylbenzonitrile from 4-chloromethylstyrene, is described. In this procedure, 4-chloromethylstyrene (0.4 mmol) is reacted with sodium nitrite (2 mmol) in the presence of a metal iron(III) porphyrin catalyst (5 mg) in acetonitrile (4.5 mL). The mixture is heated to 70°C, and formic acid (0.5 mL) is added dropwise. After 4 hours, the product is isolated by removing

the solvent and purified by column chromatography to yield the final product as a white solid with a 96.2% yield.^[7]

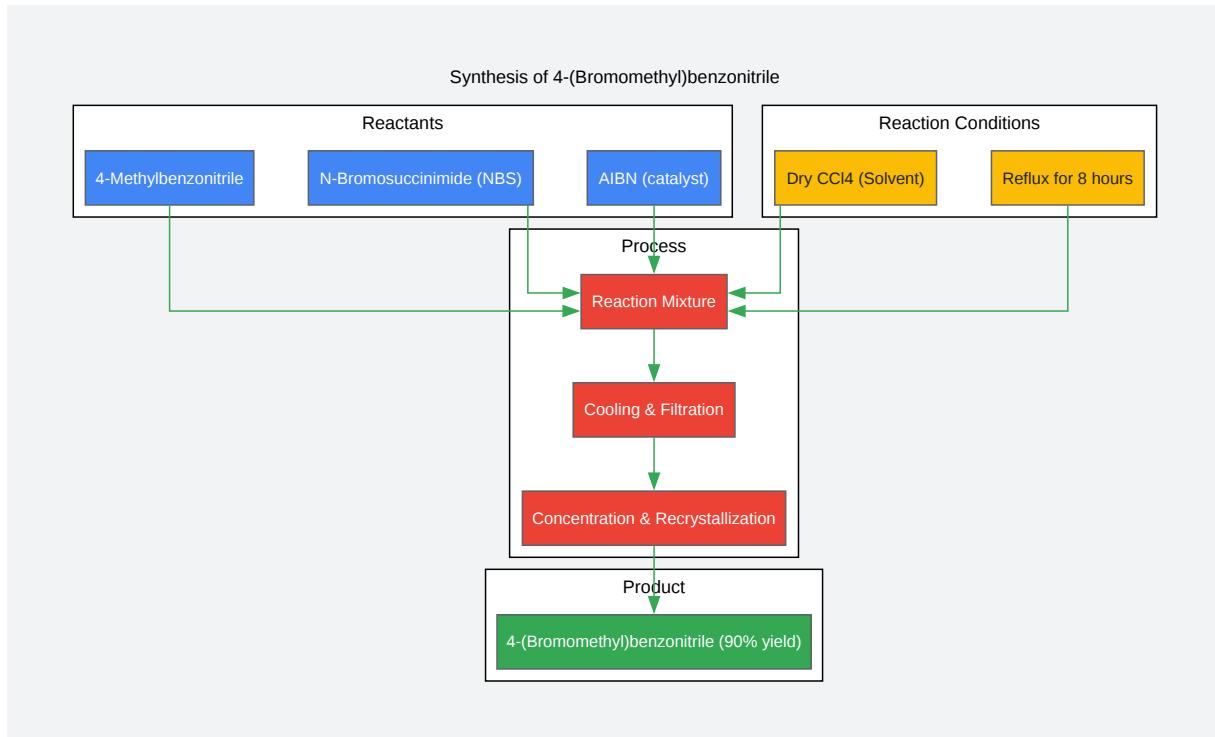
Synthesis of 4-(Bromomethyl)benzonitrile

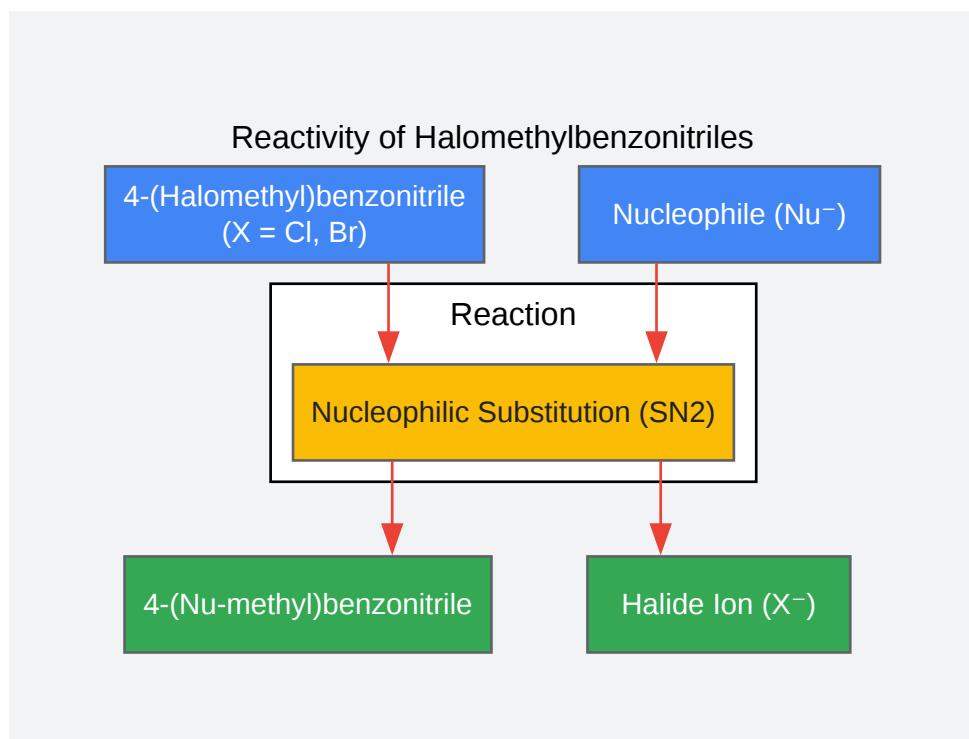
A representative protocol for the synthesis of 4-(Bromomethyl)benzonitrile is as follows:

- Reactants: 4-methylbenzonitrile (1 g, 8.32 mmol), N-bromosuccinimide (NBS) (1.77 g, 10 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) are used.
- Solvent: The reactants are dissolved in 30 mL of dry carbon tetrachloride (CCl₄).
- Reaction Conditions: The reaction mixture is refluxed for 8 hours.
- Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated under reduced pressure and left overnight for recrystallization. The resulting crystals are filtered and dried.
- Yield: This procedure yields the product at 90%.

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the use of **4-(Chloromethyl)benzonitrile** and its alternatives.





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